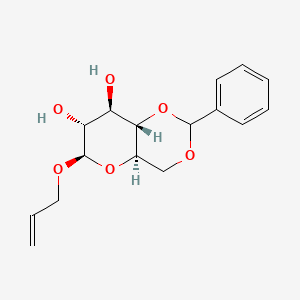

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside: is a notable compound in the field of biomedicine, known for its therapeutic potential in managing various ailments, including cancer and inflammation-associated diseases. This compound is a derivative of glucopyranoside, featuring an allyl group and a benzylidene protective group at the 4 and 6 positions of the glucose ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside typically involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide with mercury bromide, mercury oxide, and allyl alcohol . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities maintain stringent cleanliness standards, ranging from Class 100 to Class 100,000 cleanrooms, to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Allyl-4,6-O-benzylidene-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reductive ring-opening of the 1,3-dioxane ring can yield 6-O-benzyl and 4-O-benzyl ethers.

Substitution: Mono-alkylation, acylation, and silylation reactions can be performed at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reductive agents such as lithium aluminum hydride and sodium borohydride are used

Activité Biologique

Allyl-4,6-O-benzylidene-β-D-glucopyranoside (ABG) is a glycoside compound derived from glucose, notable for its potential biological activities. This article explores the synthesis, biological properties, and research findings related to ABG, supported by data tables and case studies.

Synthesis and Structural Characteristics

ABG is synthesized through the reaction of allyl alcohol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, utilizing reagents such as mercury bromide and mercury oxide. This process allows for regioselective protection of hydroxyl groups, which is crucial for its subsequent biological evaluations . The structure features a benzylidene group that enhances its stability and solubility in various solvents.

Key Synthetic Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Synthesis of ABG | Allyl alcohol + 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Mercury bromide/oxide | High yield (specific yields not reported) |

| Regioselective protection | Benzyl halides + NaH in THF | 80°C | 92% crude yield |

Biological Activity

Research indicates that ABG exhibits a range of biological activities. Its structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

ABG has shown promising antimicrobial properties against several bacterial strains. In vitro studies demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

- Organisms Tested : E. coli, S. aureus, P. aeruginosa

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 50 µg/mL

- S. aureus: 30 µg/mL

- P. aeruginosa: 70 µg/mL

Anti-inflammatory Properties

ABG has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight. This suggests potential therapeutic applications in inflammatory diseases .

Table: Inflammatory Markers Reduction

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| ABG (10 mg/kg) | 100 | 80 |

The biological activity of ABG can be attributed to its ability to modulate cellular pathways. Studies indicate that it interacts with specific receptors involved in inflammation and microbial defense mechanisms. The presence of the allyl group enhances its lipophilicity, allowing better penetration into cell membranes .

Applications De Recherche Scientifique

Synthetic Applications

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside serves as a versatile building block in organic synthesis. Its unique structural features allow for selective modifications, making it valuable in the synthesis of various glycosylated compounds.

Glycosylation Reactions

The compound has been employed in stereoselective glycosylation reactions. For instance, studies have demonstrated that it can act as a donor in glycosylation with different acceptors to yield α- and β-glycosides with high selectivity. A notable example includes the synthesis of methyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside through coupling reactions that exhibit high α-selectivity due to the directing effects of the allyl and benzylidene groups .

Regioselective Protection

The compound has also been utilized for regioselective protection strategies. Research indicates that using specific solvents like tetrahydrofuran (THF) can lead to mono-benzylation at the C-2 position of this compound, showcasing its utility in creating selectively protected derivatives . This property is crucial for developing complex carbohydrate structures where precise control over functionalization is required.

Biological Activities

Research has indicated that derivatives of this compound exhibit various biological activities, which may be harnessed for therapeutic applications.

Antimicrobial Properties

Some studies have highlighted the antimicrobial activities of compounds derived from this compound. These derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

There is emerging evidence that certain derivatives may possess anticancer properties. Research into the structure-activity relationship (SAR) of these compounds has revealed that modifications can enhance their cytotoxic effects against cancer cell lines . This aspect opens avenues for further exploration in cancer therapeutics.

Case Studies

Several case studies illustrate the applications of this compound in research settings.

Synthesis of Oligosaccharides

A study focused on the convergent synthesis of complex oligosaccharides utilized this compound as a key intermediate. The research outlined a multi-step synthetic route that allowed for the assembly of pentasaccharide units with high efficiency .

Development of Glycosylated Drugs

Another case study investigated the potential of glycosylated derivatives of this compound as drug candidates. The findings suggested that these compounds could enhance solubility and bioavailability compared to their non-glycosylated counterparts, making them promising candidates for further pharmacological evaluation .

Propriétés

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13-,14-,15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBCPFYQIULSGV-ANNNQLRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.